

Application Notes and Protocols for Immunohistochemical Detection of Claudin18.2 Expression

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These application notes provide detailed protocols for the immunohistochemical (IHC) detection of Claudin18.2 (CLDN18.2) in formalin-fixed, paraffin-embedded (FFPE) tissue sections. CLDN18.2, a tight junction protein, has emerged as a key therapeutic target in various solid tumors, particularly gastric and gastroesophageal junction adenocarcinomas. Accurate and reproducible IHC staining is crucial for patient stratification and the development of targeted therapies.

Quantitative Data Summary

The expression of Claudin18.2 varies across different tumor types. The following tables summarize the prevalence of CLDN18.2 positivity as determined by IHC in several key cancer types. It is important to note that the definition of "positivity" can differ between studies. A common criterion for positivity in clinical trials is the presence of moderate-to-strong membranous staining in $\geq 75\%$ of tumor cells.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 1: Claudin18.2 Expression in Gastric and Gastroesophageal Junction Cancer

Study Cohort/Region	Number of Patients	Criteria for Positivity	Percentage of Positive Cases	Reference
Systematic Review	Varied	>40% of cells with 2+/3+ intensity	~50%	[6]
Systematic Review	Varied	>70% of cells with 2+/3+ intensity	~30%	[6]
Japanese Patients	262 (primary tumors)	≥40% of cells with ≥2+ intensity	52%	[7]
Japanese Patients	135 (lymph node metastases)	≥40% of cells with ≥2+ intensity	45%	[7]
Korean Patients	367	Moderate-to-strong staining	29.4%	[7]
Retrospective Analysis	67	≥75% of cells with moderate-to-strong staining	47.8%	[8] [9]
Spanish Patients	270	≥75% of cells with 2+ or 3+ staining	33%	[10]
Ethnically Diverse Cohort	75	≥75% of cells with moderate-to-strong staining	42.7%	[3]

Table 2: Claudin18.2 Expression in Pancreatic Cancer

Study Cohort	Number of Patients	Criteria for Positivity	Percentage of Positive Cases	Reference
Pan-Cancer Study	6	>5% of tumor cells with membrane staining	16.7%	[11] [12]
PDAC Cohort	174	Not specified	59.2%	[11]
PDAC Cohort	68	Staining detected	54.4%	[13]
Surgically Resected PDAC	130	Not specified	31.5%	[14]
Retrospective Analysis	9	≥75% of cells with moderate-to-strong staining	22.2%	[8] [9]
PDA Specimens	70	≥5% of tumor cells with membrane staining	50%	[15]

Table 3: Claudin18.2 Expression in Esophageal Adenocarcinoma (EAC)

Study Cohort	Number of Patients	Criteria for Positivity	Percentage of Positive Cases	Reference
EAC Cohort	485	Any intensity in >5% of tumor cells	18.4%	[16]

Table 4: Claudin18.2 Expression in Lung Adenocarcinoma

Study Cohort	Number of Patients	Criteria for Positivity	Percentage of Positive Cases	Reference
Chinese Lung Adenocarcinoma	1079	Not specified	7.78%	[17]
Invasive Mucinous Adenocarcinoma	84	$\geq 10\%$ of cells with $\geq 1+$ staining or any $\geq 2+$ staining	76.2%	[18]
Invasive Mucinous Adenocarcinoma	84	$\geq 75\%$ of cells with $\geq 2+$ staining	46.4%	[18]
Non-Mucinous Adenocarcinoma	183	Not specified	2.2%	[18]

Experimental Protocols

Specimen Preparation and Fixation

Proper specimen handling and fixation are critical for preserving antigenicity.

- Specimen Type: Routinely processed, formalin-fixed, paraffin-embedded (FFPE) tissues are suitable. Fine-needle aspirates (FNA), cytology specimens, and metastatic bone lesions are generally not recommended.[\[1\]](#)
- Fixation:
 - Immediately immerse tissue in 10% neutral buffered formalin (NBF).[\[1\]](#)
 - The volume of fixative should be at least 10 times the volume of the tissue.[\[1\]](#)
 - Fixation time should be between 6 and 48 hours.[\[1\]](#)
- Tissue Processing:
 - Dehydrate the tissue through a series of graded alcohols.[\[19\]](#)

- Clear the tissue with xylene.[19]
- Infiltrate and embed the tissue in paraffin wax. The melting point of the paraffin should be below 60°C.[1]
- Sectioning:
 - Cut tissue sections at a thickness of 3-5 μm .[1]
 - Mount the sections on positively charged glass slides.
- Slide Preparation:
 - Dry the slides completely, either at room temperature or in an oven at 60°C for 60 minutes before staining.[1]

Immunohistochemistry Staining Protocol

This protocol is a general guideline. Optimization may be required for specific antibodies and detection systems. The use of an automated staining platform (e.g., Ventana BenchMark ULTRA) is recommended for consistency and reproducibility.

- Deparaffinization and Rehydration:
 - Immerse slides in xylene (2 changes, 10 minutes each).[19]
 - Immerse slides in 100% ethanol (2 changes, 10 minutes each).[19]
 - Immerse slides in 95% ethanol for 5 minutes.[19]
 - Immerse slides in 70% ethanol for 5 minutes.[19]
 - Rinse slides in running tap water.[19]
- Antigen Retrieval:
 - Heat-Induced Epitope Retrieval (HIER) is recommended.

- Use a validated antigen retrieval solution, such as EDTA buffer (pH 8.0) or a proprietary solution like Ventana's Ultra CC1.[\[19\]](#)[\[20\]](#)
- Heat the slides in the retrieval solution. A common method is to use a microwave at medium-high power for 8 minutes, followed by high power for 4 minutes, or as recommended by the automated stainer's protocol (e.g., 64 minutes at 100°C on a Ventana Benchmark Ultra).[\[19\]](#)[\[20\]](#)
- Allow slides to cool to room temperature.
- Peroxidase Block (if using a peroxidase-based detection system):
 - Incubate slides with a hydrogen peroxide solution for 10-15 minutes to block endogenous peroxidase activity.
 - Rinse with a wash buffer (e.g., PBS or TBS).
- Primary Antibody Incubation:
 - Recommended Antibody Clone: 43-14A is a widely used and validated mouse monoclonal antibody.[\[5\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[20\]](#)
 - Dilute the primary antibody to its optimal concentration in an appropriate antibody diluent.
 - Incubate the slides with the primary antibody. Incubation times and temperatures may vary (e.g., 16 minutes at 36°C on a Ventana Benchmark Ultra, or 30 minutes at 37°C for manual staining).[\[19\]](#)[\[20\]](#)
 - Wash slides with wash buffer (2 changes, 5 minutes each).
- Detection System:
 - Use a sensitive and specific detection system, such as a polymer-based HRP or AP system (e.g., Ventana OptiView DAB IHC Detection Kit).[\[20\]](#)
 - Follow the manufacturer's instructions for the incubation of the secondary antibody/polymer and visualization reagents.

- Chromogen:
 - Incubate slides with the appropriate chromogen (e.g., DAB for HRP systems).
 - Monitor the color development under a microscope.
 - Stop the reaction by rinsing with distilled water.
- Counterstaining:
 - Counterstain the slides with hematoxylin to visualize cell nuclei.
 - Rinse with water.
- Dehydration and Mounting:
 - Dehydrate the slides through graded alcohols and clear in xylene.
 - Coverslip the slides using a permanent mounting medium.

Controls

- Positive Tissue Control: Normal gastric mucosa or gastric intestinal metaplasia tissue should be used. Normal gastric epithelial cells should show strong membranous staining.[\[1\]](#)[\[5\]](#)
- Negative Tissue Control: Tissues known not to express CLDN18.2 should be included.
- Internal Negative Control: Stromal cells, lymphocytes, smooth muscle, blood vessels, and peripheral nerves within the test tissue should be negative for staining.[\[1\]](#)

Interpretation of Staining

- Localization: CLDN18.2 is a transmembrane protein, and therefore, only membranous staining should be considered positive.
- Staining Intensity: The intensity of the membranous staining is typically scored on a scale of 0 to 3+:
 - 0: No staining

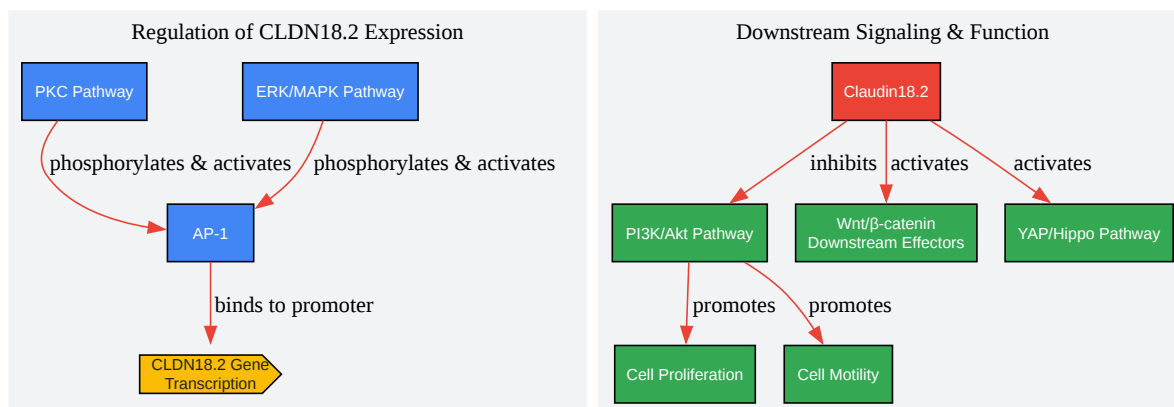
- 1+: Weak staining
- 2+: Moderate staining
- 3+: Strong staining
- Percentage of Positive Cells: The percentage of tumor cells showing membranous staining at each intensity level should be estimated.
- Positivity Cut-off: The definition of a "positive" case can vary. For clinical trial purposes, a common cut-off is $\geq 75\%$ of viable tumor cells showing moderate-to-strong (2+ or 3+) membranous staining.^{[1][2][3][4][5]}

Visualizations



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Caption: Immunohistochemistry (IHC) workflow for Claudin18.2 detection.



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Caption: Key signaling pathways involving Claudin18.2.

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